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For researchers, scientists, and drug development professionals, the quest for effective

ergogenic aids is a continuous endeavor. Among the myriad of supplements available,

citrulline malate (CM) has garnered significant attention for its potential to enhance athletic

performance. This guide provides an objective comparison of CM's performance with other

established ergogenic aids—beta-alanine, creatine, and caffeine—supported by experimental

data.

Executive Summary
Citrulline malate is a popular dietary supplement composed of the non-essential amino acid L-

citrulline and malate, an intermediate in the Krebs cycle.[1] Its proposed ergogenic

mechanisms include enhanced nitric oxide (NO) production, leading to improved blood flow

and oxygen delivery to muscles, and increased ATP production.[2][3] While some studies

demonstrate its efficacy in improving resistance training volume and reducing muscle soreness,

its effects on endurance performance are less consistent.[4][5] This guide will delve into the

quantitative data from key studies to provide a clear comparison with other ergogenic aids.

Data Presentation: Quantitative Comparison of
Ergogenic Aids
The following tables summarize the quantitative data from various studies, comparing the

effects of citrulline malate, beta-alanine, creatine, and caffeine on resistance and endurance

exercise performance in trained athletes.
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Table 1: Effects on Resistance Exercise Performance
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Supplement Dosage
Participant
Population

Exercise
Protocol

Key
Performanc
e
Outcome(s)

p-value

Citrulline

Malate

8g, 60 min

pre-exercise

Resistance-

trained males

8 sets of

bench press

to failure at

80% 1RM

52.92%

increase in

repetitions in

the final set

compared to

placebo.[6]

<0.0001[6]

Citrulline

Malate

8g, 60 min

pre-exercise

Advanced

resistance-

trained males

5 sets to

failure of leg

press, hack

squat, and

leg extension

at 60% 1RM

Significantly

more total

repetitions

performed

across all

exercises

compared to

placebo.

<0.05

Beta-Alanine
4-6.4g daily

for 4-8 weeks

Resistance-

trained

individuals

Various

resistance

training

protocols

Increased

training

volume and

reduced

subjective

feelings of

fatigue.[7]

Not always

directly

reported for

performance

Creatine

Monohydrate

20g/day

loading, then

5g/day

Resistance-

trained males

12 weeks of

periodized

heavy

resistance

training

24% increase

in bench

press 1RM

and 32%

increase in

squat 1RM

vs. 16% and

24% for

placebo,

respectively.

<0.05

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.researchgate.net/publication/26331814_Placebo_Effects_of_Caffeine_on_Short-Term_Resistance_Exercise_to_Failure
https://www.researchgate.net/publication/26331814_Placebo_Effects_of_Caffeine_on_Short-Term_Resistance_Exercise_to_Failure
https://www.tandfonline.com/doi/full/10.1080/15502783.2025.2524033
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3024692?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caffeine

5 mg/kg, 60

min pre-

exercise

Resistance-

trained males

1RM bench

press and

repetitions to

failure in

squat and

bench press

2.5-2.7%

increase in

1RM bench

press; 18.6-

18.7%

increase in

squat

repetitions to

failure; 9.3-

9.5%

increase in

bench press

repetitions to

failure

compared to

placebo.[8]

<0.05[8]

Table 2: Effects on Endurance Exercise Performance
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Supplement Dosage
Participant
Population

Exercise
Protocol

Key
Performanc
e
Outcome(s)

p-value

Citrulline

Malate

12g, 60 min

pre-exercise

Well-trained

males

10 x 15s

maximal

cycle sprints

followed by

time to

exhaustion

(TTE) at

100% peak

power

No significant

difference in

TTE (120 ±

61s for CM

vs. 113 ± 50s

for placebo).

[9]

>0.05[9]

L-Citrulline
6g daily for 7

days

Trained

cyclists

4km cycling

time trial

1.5% faster

completion

time

compared to

placebo.[10]

<0.05[10]

Beta-Alanine
6.4g daily for

4 weeks

Trained

cyclists

Cycling

capacity test

at 110% of

maximal

power output

13-14%

increase in

time to

exhaustion.

<0.05

Creatine

Monohydrate

20g/day

loading, then

5g/day

Trained

cyclists

1-hour

cycling time

trial

No significant

effect on

overall time

trial

performance.

>0.05

Caffeine

3-6 mg/kg, 60

min pre-

exercise

Trained

cyclists

Time trial

performance

2-4%

improvement

in time trial

performance.

<0.05
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Experimental Protocols: Detailed Methodologies
Citrulline Malate and Resistance Exercise Performance
A prominent study investigating the effects of CM on resistance exercise utilized a randomized,

double-blind, crossover design.

Participants: 41 resistance-trained men.[6]

Supplementation Protocol: Participants ingested either 8 grams of citrulline malate or a

placebo 60 minutes before the exercise session.[6]

Exercise Protocol: The workout consisted of 16 sets of pectoral training, including flat barbell

bench presses. Performance was assessed by the number of repetitions to failure at 80% of

the individual's one-repetition maximum (1RM).[6]

Statistical Analysis: A paired t-test was used to compare the number of repetitions performed

between the CM and placebo conditions for each set. The level of significance was set at p <

0.05.[6]

Citrulline Malate and Endurance Cycling Performance
A study examining CM's impact on high-intensity cycling employed a double-blind, placebo-

controlled, crossover design.

Participants: 10 well-trained male cyclists.[9]

Supplementation Protocol: Participants consumed either 12 grams of citrulline malate or a

placebo 60 minutes prior to the exercise trials.[9]

Exercise Protocol: The trial involved 10 maximal 15-second cycle sprints with 30-second rest

intervals, followed by a 5-minute recovery and then a time-to-exhaustion test at 100% of their

individual peak power output.[9]

Statistical Analysis: A two-way analysis of variance (ANOVA) with repeated measures was

used to analyze the performance data. Statistical significance was set at p ≤ 0.05.[9]

Mandatory Visualizations
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Signaling Pathways of Citrulline Malate
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Caption: Signaling pathway of citrulline malate's ergogenic effects.

Experimental Workflow for Ergogenic Aid Validation
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Caption: A typical experimental workflow for validating an ergogenic aid.
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Conclusion
The evidence presented suggests that citrulline malate can be an effective ergogenic aid for

improving resistance exercise performance, particularly in increasing training volume and

reducing muscle soreness.[6] However, its benefits for endurance performance are less clear

and may depend on the dosing strategy and the specific demands of the activity.[9][10]

In comparison, creatine monohydrate remains a superior choice for enhancing maximal

strength and power.[11] Beta-alanine appears to be most effective for improving performance in

high-intensity exercise lasting 1-4 minutes.[12] Caffeine is a potent and reliable ergogenic aid

for both endurance and short-duration, high-intensity activities.[13]

For researchers and professionals in drug development, the choice of an ergogenic aid should

be guided by the specific performance goals of the athlete. Citrulline malate presents a

promising option, particularly for athletes focused on resistance training volume and recovery,

though further research is warranted to fully elucidate its effects on endurance performance

and to establish optimal dosing protocols.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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